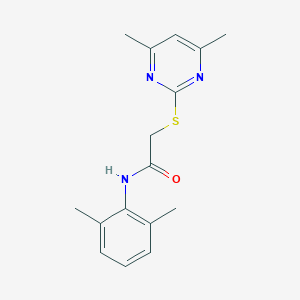
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a phenyl ring substituted with two methyl groups, a pyrimidinyl ring substituted with two methyl groups, and a sulfanyl group linking the two rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Substitution on the Phenyl and Pyrimidinyl Rings: The methyl groups on the phenyl and pyrimidinyl rings can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving acetamides or sulfanyl groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The sulfanyl group may play a role in binding to metal ions or forming disulfide bonds, while the acetamide group could participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dimethylphenyl)acetamide: Lacks the sulfanyl and pyrimidinyl groups.
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: Lacks the phenyl group.
N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is unique due to the combination of its phenyl, pyrimidinyl, and sulfanyl groups, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
350024-85-0 |
|---|---|
Fórmula molecular |
C16H19N3OS |
Peso molecular |
301.4g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H19N3OS/c1-10-6-5-7-11(2)15(10)19-14(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |
Clave InChI |
DAOQMLFNHWKKCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(6-hydroxy-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B387317.png)
![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide](/img/structure/B387318.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-3-fluorobenzamide](/img/structure/B387321.png)
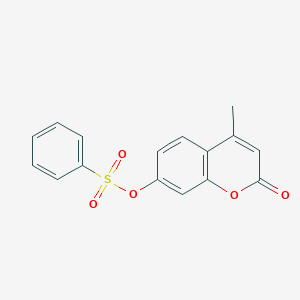




![7-[(4-Chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387334.png)
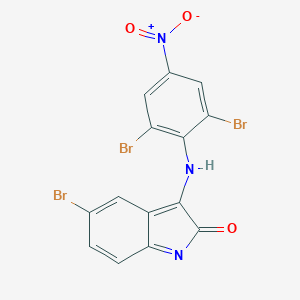
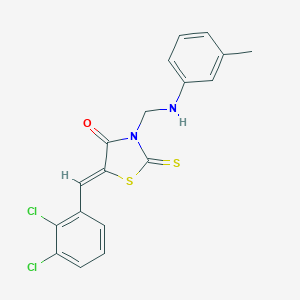
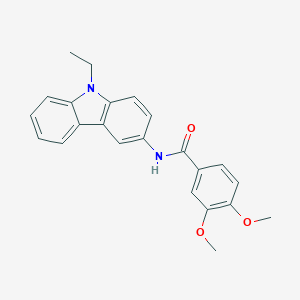
![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![4-(2-chlorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B387342.png)
